3-(3,4-Dibromophenyl)propanoic acid
Description
3-(3,4-Dibromophenyl)propanoic acid: is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of two bromine atoms attached to the benzene ring at the 3 and 4 positions, and a propanoic acid group attached to the benzene ring at the 1 position
Properties
Molecular Formula |
C9H8Br2O2 |
|---|---|
Molecular Weight |
307.97 g/mol |
IUPAC Name |
3-(3,4-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C9H8Br2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
JFVVILSPVBLQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dibromophenyl)propanoic acid typically involves the bromination of phenylpropanoic acid derivatives. One common method is the bromination of 3-phenylpropanoic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of 3-(3,4-Dibromophenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would include steps such as bromination, purification, and crystallization to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dibromophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 3-phenylpropanoic acid.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(3,4-dibromophenyl)propanoic acid derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 3-phenylpropanoic acid.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(3,4-Dibromophenyl)propanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of brominated phenylpropanoic acids on cellular processes. It may also be used as a reference compound in analytical studies to develop and validate analytical methods for detecting brominated organic compounds.
Medicine: Its brominated structure may impart unique biological activities, making it a candidate for further investigation in drug discovery .
Industry: In the industrial sector, 3-(3,4-Dibromophenyl)propanoic acid can be used in the production of specialty chemicals and materials. Its brominated structure may enhance the properties of polymers and other materials, making them suitable for specific applications.
Mechanism of Action
The mechanism of action of 3-(3,4-Dibromophenyl)propanoic acid involves its interaction with molecular targets in biological systems. The bromine atoms on the benzene ring can participate in halogen bonding, which may influence the compound’s binding affinity to proteins and enzymes. The propanoic acid group can interact with amino acid residues in proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has methoxy groups instead of bromine atoms on the benzene ring.
3-Phenylpropanoic acid: This compound lacks the bromine atoms and serves as a simpler analog.
Uniqueness: The presence of bromine atoms in 3-(3,4-Dibromophenyl)propanoic acid imparts unique chemical and biological properties. Bromine atoms can participate in halogen bonding and influence the compound’s reactivity and binding affinity to molecular targets. This makes 3-(3,4-Dibromophenyl)propanoic acid a valuable compound for research and industrial applications.
Biological Activity
3-(3,4-Dibromophenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8Br2O2
- Molecular Weight : 303.98 g/mol
- IUPAC Name : 3-(3,4-dibromophenyl)propanoic acid
The biological activity of 3-(3,4-dibromophenyl)propanoic acid is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against a range of pathogens.
Antimicrobial Properties
Research has indicated that 3-(3,4-dibromophenyl)propanoic acid possesses significant antimicrobial activity. It has been tested against various strains of bacteria and fungi, showing effectiveness particularly against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |
| Vancomycin-resistant Enterococcus faecalis | 4 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida auris | 32 µg/mL |
The above table summarizes the MIC values for selected pathogens, indicating the potential utility of this compound in treating infections caused by drug-resistant organisms .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that 3-(3,4-dibromophenyl)propanoic acid may have anticancer effects. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Cell Lines Tested :
- Breast cancer (MCF-7)
- Lung cancer (A549)
The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against these cancer types.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various derivatives of propanoic acid, including 3-(3,4-dibromophenyl)propanoic acid. The results highlighted its effectiveness against multidrug-resistant strains, particularly MRSA and VRE (vancomycin-resistant enterococci), making it a candidate for further development as an antimicrobial agent . -
Cancer Cell Line Analysis :
In another study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 3-(3,4-dibromophenyl)propanoic acid on cancer cell lines. The findings suggested that the compound induced apoptosis through the mitochondrial pathway and inhibited key signaling pathways involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
